molecular formula C8H8ClNO B14488990 2-Chloro-4-methylbenzamide CAS No. 64597-37-1

2-Chloro-4-methylbenzamide

Cat. No.: B14488990
CAS No.: 64597-37-1
M. Wt: 169.61 g/mol
InChI Key: KOUXXDBSJABGLU-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzamide (C₈H₇ClNO) is a benzamide derivative featuring a chlorine atom at the 2-position and a methyl group at the 4-position of the benzene ring. This compound is of significant interest in organic synthesis, pharmaceuticals, and agrochemicals due to its unique substitution pattern, which influences reactivity, solubility, and biological activity.

Properties

CAS No.

64597-37-1

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2-chloro-4-methylbenzamide

InChI

InChI=1S/C8H8ClNO/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11)

InChI Key

KOUXXDBSJABGLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methylbenzamide typically involves the chlorination of 4-methylbenzamide. One common method is the electrophilic aromatic substitution reaction, where 4-methylbenzamide is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction proceeds as follows: [ \text{C}_8\text{H}_9\text{NO} + \text{Cl}_2 \rightarrow \text{C}_8\text{H}_8\text{ClNO} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2R).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as OH- or NH2R in polar solvents.

Major Products Formed

    Oxidation: 2-Chloro-4-methylbenzoic acid.

    Reduction: 2-Chloro-4-methylbenzylamine.

    Substitution: 2-Hydroxy-4-methylbenzamide or 2-Amino-4-methylbenzamide.

Scientific Research Applications

2-Chloro-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The chlorine and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 2-Chloro-4-methylbenzamide, differing in substituents or functional groups:

Table 1: Key Properties of this compound and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings
This compound Not provided C₈H₇ClNO 169.6 Cl (C2), CH₃ (C4) Pharmaceutical intermediate (inferred)
4-Chloro-ortho-toluidine 95-69-2 C₇H₈ClN 141.6 NH₂ (C2), CH₃ (C1), Cl (C4) Dye/pigment synthesis; carcinogenic potential
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide - C₁₅H₁₃ClNO₂ 282.7 OCH₃ (C2), CH₃ (C4), Cl (phenyl) Fluorescence studies; high quantum yield
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide - C₁₄H₁₀Cl₂INO₂S 455.1 Cl (C2), SO₂CH₃ (C4), Cl/I (phenyl) X-ray crystallography; planar molecular structure

Key Differences and Research Findings

Reactivity and Stability :

  • The presence of a methyl group in this compound enhances steric hindrance compared to 4-Chloro-ortho-toluidine, reducing nucleophilic substitution reactivity. The latter’s primary amine group (NH₂) makes it more reactive but also more toxic .
  • Sulfonyl and methoxy substituents in analogues (e.g., and ) increase polarity, improving solubility in polar solvents and enabling fluorescence applications .

Methoxy-substituted benzamides () exhibit strong fluorescence intensity, making them suitable for optical sensors . Sulfonyl-containing derivatives () demonstrate rigid planar structures via X-ray studies, suggesting utility in crystal engineering .

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